Vitamin D3 palmitate

Description

Overview of Vitamin D Metabolism and Esterification in Research

Vitamin D undergoes a two-step hydroxylation process to become biologically active. drugbank.com The initial hydroxylation occurs primarily in the liver, converting vitamin D to 25-hydroxyvitamin D [25(OH)D], the major circulating form. nih.govresearchgate.net Subsequently, a second hydroxylation in the kidneys and other tissues produces the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D], also known as calcitriol (B1668218). nih.govoup.com

Esterification is a chemical reaction that forms an ester, in this case by linking a fatty acid to the vitamin D molecule. Research has shown that vitamin D can be esterified in the body, particularly during absorption in the small intestine and while being transported in the blood. nih.gov Studies in rats have indicated that cholesterol-esterifying enzymes are responsible for this process. nih.govnih.gov These esterified forms of vitamin D, such as vitamin D3 palmitate, are thought to serve as a storage form of the vitamin. researchgate.net

Academic Significance of Lipid Esters in Vitamin D Biology

Lipid esters of vitamin D, including this compound, hold considerable academic interest due to their unique biochemical properties and potential physiological roles. wikipedia.org The esterification of vitamin D with fatty acids, such as palmitic acid, increases its lipophilicity, which can influence its absorption, storage, and transport within the body. ontosight.ai This enhanced fat-solubility suggests that these esters could be incorporated into lipid-based drug delivery systems. mdpi.com

Furthermore, the presence of vitamin D esters in the skin, where they can be gradually hydrolyzed to release free vitamin D3, points to a potential mechanism for a sustained release and long-term storage of this vital nutrient. researchgate.net The study of these esters is crucial for a more complete understanding of vitamin D's metabolic lifecycle and its various biological functions beyond bone health, including its role in the immune system and cell differentiation. mdpi.commdpi.com

Scope and Research Focus on this compound

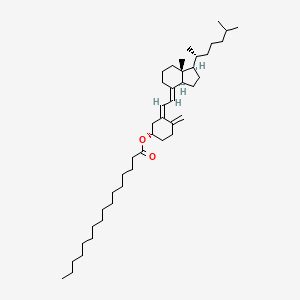

This article will focus specifically on the chemical compound This compound . It will delve into its chemical characteristics and explore the research surrounding this particular ester of vitamin D3. This compound is the ester formed from cholecalciferol (vitamin D3) and palmitic acid, a common saturated fatty acid. ontosight.ai The attachment of the palmitate chain makes the vitamin D3 molecule more lipophilic. ontosight.ai Research into this compound aims to elucidate its specific metabolic fate, its potential as a stable form for supplementation, and its comparative efficacy relative to its non-esterified counterpart.

Interactive Data Table: Properties of Vitamin D3 and Related Compounds

| Compound | Molar Mass ( g/mol ) | Chemical Formula | Description |

| Cholecalciferol (Vitamin D3) | 384.6 | C27H44O | The non-esterified, precursor form of vitamin D3. researchgate.netnih.gov |

| Palmitic Acid | 256.4 | C16H32O2 | A common saturated fatty acid. |

| This compound | 623.0 | C43H74O2 | The ester of cholecalciferol and palmitic acid. ontosight.ai |

| Calcidiol (25-hydroxyvitamin D3) | 400.6 | C27H44O2 | The major circulating form of vitamin D3. nih.gov |

| Calcitriol (1,25-dihydroxyvitamin D3) | 416.6 | C27H44O3 | The hormonally active form of vitamin D3. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C43H74O2 |

|---|---|

Molecular Weight |

623 g/mol |

IUPAC Name |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-42(44)45-39-29-26-35(4)38(33-39)28-27-37-24-21-32-43(6)40(30-31-41(37)43)36(5)23-20-22-34(2)3/h27-28,34,36,39-41H,4,7-26,29-33H2,1-3,5-6H3/b37-27+,38-28-/t36-,39+,40-,41+,43-/m1/s1 |

InChI Key |

FURKZYNGFYQYCT-FYJQBVBESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |

Synonyms |

cholecalciferol palmitate vitamin D3 palmitate |

Origin of Product |

United States |

Biochemical Synthesis and Formation of Vitamin D3 Palmitate

Enzymatic Pathways of Esterification in Model Systems

The enzymatic synthesis of vitamin D3 esters is a key mechanism for creating a storage form of the vitamin within tissues. Research using animal models has demonstrated that following administration of cholecalciferol, a notable portion is converted into fatty acid esters in organs such as the liver and kidneys. nih.gov These esters, including vitamin D3 palmitate, represent a tissue reservoir that can be hydrolyzed to release free vitamin D3 when needed. julkari.fi The primary enzymes implicated in this process are those known for esterifying cholesterol.

The esterification of the 3-beta hydroxyl group of cholecalciferol is catalyzed by a family of enzymes known as acyltransferases. The most significant of these are the Sterol O-Acyltransferases.

Sterol O-Acyltransferase (SOAT) : Also known as Acyl-CoA:cholesterol acyltransferase (ACAT), this enzyme is a central player in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage. nih.gov SOAT enzymes are integral membrane proteins located in the endoplasmic reticulum and utilize acyl-coenzyme A (acyl-CoA) as the fatty acid donor. nih.govnih.gov Their ability to esterify a variety of sterols containing a 3β-hydroxyl group extends to cholecalciferol. mdpi.comfrontiersin.org There are two main isoforms of this enzyme:

SOAT1 (or ACAT1) : This isoform is found in a wide variety of tissues and is considered to play a general role in cellular cholesterol regulation. nih.govnih.gov It is involved in processes like macrophage foam cell formation and maintaining cholesterol balance within cells. nih.gov

SOAT2 (or ACAT2) : This isoform is more tissue-specific, primarily located in the absorptive enterocytes of the intestine and in hepatocytes of the liver. nih.govresearchgate.net Its main role is associated with the assembly and secretion of lipoproteins, such as chylomicrons. nih.govnih.gov

Both SOAT1 and SOAT2 are capable of catalyzing the formation of vitamin D3 esters, including this compound, by transferring a fatty acyl group from its activated CoA form to the vitamin D3 molecule.

Lecithin:cholesterol acyltransferase (LCAT) : This enzyme circulates in the plasma and is responsible for the majority of cholesterol esterification in the bloodstream, using a fatty acid from phosphatidylcholine (lecithin). While LCAT esterifies other sterols like desmosterol (B1670304) and β-sitosterol, a key study demonstrated that cholecalciferol added to normal human plasma was not esterified by LCAT under the experimental conditions. nih.gov This suggests that the significant formation of vitamin D3 esters occurs intracellularly via SOAT/ACAT rather than in the plasma via LCAT.

Other Acyltransferases : Enzymes analogous to those in vitamin A metabolism, such as Lecithin:retinol (B82714) acyltransferase (LRAT) and Diacylglycerol O-acyltransferase (DGAT), are responsible for esterifying retinol. scbt.comvitamind-journal.it While their direct, significant role in vitamin D3 esterification in mammals is less established, studies in other organisms have identified DGAT-like enzymes as potent sterol O-acyltransferases capable of esterifying vitamin D precursors.

| Enzyme | Primary Function | Location | Acyl Donor | Activity on Cholecalciferol |

|---|---|---|---|---|

| SOAT1 (ACAT1) | Intracellular cholesterol homeostasis | Endoplasmic Reticulum (ubiquitous) | Acyl-CoA | Yes (Inferred from sterol specificity) mdpi.comfrontiersin.org |

| SOAT2 (ACAT2) | Lipoprotein assembly, cholesterol absorption | Endoplasmic Reticulum (intestine, liver) | Acyl-CoA | Yes (Inferred from sterol specificity) mdpi.comnih.gov |

| LCAT | Plasma cholesterol esterification | Plasma | Phosphatidylcholine | No (in human plasma) nih.gov |

| DGAT-like (microorganism) | Triacylglycerol & Sterol Ester Synthesis | Endoplasmic Reticulum | Acyl-CoA | Yes (on provitamin D3) |

The enzymatic esterification of vitamin D3 is not exclusive to palmitic acid. The enzymes responsible, particularly SOAT1 and SOAT2, can utilize a range of fatty acyl-CoAs as substrates.

In vivo studies using rat models have shown that administered cholecalciferol is converted into a variety of fatty acid esters within the liver and kidney. Chromatographic analysis identified the presence of vitamin D3 esters of palmitate , stearate (B1226849) , oleate (B1233923) , and linoleate (B1235992) . nih.gov This demonstrates that the esterification machinery in these tissues can utilize both saturated and unsaturated fatty acids.

The specificity can be influenced by the enzyme isoform. For its primary substrate, cholesterol, SOAT1 shows a preference for oleoyl-CoA, whereas SOAT2 has a broader and more equivalent efficiency for several fatty acids. mdpi.com This suggests that the local availability of different fatty acyl-CoAs and the specific SOAT isoform present in the tissue likely determine the profile of vitamin D3 esters produced. For instance, a higher proportion of saturated fatty acid esters of vitamin D3 was observed in the kidney compared to the liver in rats, indicating potential tissue-specific differences in either enzyme activity or fatty acid availability.

| Fatty Acid | Type | Found as Vitamin D3 Ester |

|---|---|---|

| Palmitic Acid | Saturated | Yes |

| Stearic Acid | Saturated | Yes |

| Oleic Acid | Monounsaturated | Yes |

| Linoleic Acid | Polyunsaturated | Yes |

Acyltransferase Activity and Related Enzymes in Ester Formation.

Non-Enzymatic Formation and Derivatization Studies

This compound can also be formed through non-enzymatic chemical synthesis. These methods are crucial for producing standards for analytical research and for creating derivatives for various applications. A common laboratory method involves the direct esterification of cholecalciferol with palmitoyl (B13399708) chloride.

Another well-established chemical method used for creating esters and inverting the stereochemistry of alcohols is the Mitsunobu reaction . In this approach, vitamin D3 is treated with an acid (like palmitic acid), an azodicarboxylate (such as diethyl azodicarboxylate), and triphenylphosphine (B44618) to form the corresponding ester. researchgate.net

Furthermore, non-enzymatic transesterification has been observed under certain conditions. For example, in a stressed pharmaceutical formulation containing triglycerides, vitamin D3 was found to form esters of octanoate (B1194180) and decanoate. This occurred through a direct, non-enzymatic reaction where the fatty acid chains from the triglycerides were transferred to the vitamin D3 molecule.

In Vitro Biosynthesis Methods and Experimental Models

The enzymatic formation of this compound has been successfully replicated and studied using various in vitro systems. These models are essential for understanding the specific enzymes and conditions involved in the esterification process.

Tissue Preparations : Early studies successfully used preparations from animal tissues to demonstrate the synthesis of vitamin D esters. For instance, pancreatic juice from rats was shown to esterify cholecalciferol, suggesting that cholesterol-esterifying enzymes present in the juice could use vitamin D3 as a substrate. Similarly, diethyl ether extracts from the liver and kidney of rats administered radiolabeled cholecalciferol were used to isolate and identify the resulting vitamin D3 esters, including palmitate. nih.gov

Cellular Models : Human Caco-2 cells, a line derived from a colon carcinoma that differentiates into enterocyte-like cells, are a widely used model for studying intestinal absorption and metabolism of lipids and fat-soluble vitamins. These cells possess the SOAT/ACAT enzymes and can be used to study the intracellular esterification of cholecalciferol following its uptake.

Heterologous Expression Systems : A powerful and specific model involves expressing the gene for a particular acyltransferase in a host organism that otherwise lacks the activity. For example, a study on a unique DGAT2-like enzyme from the marine microorganism Aurantiochytrium limacinum revealed it to be a potent sterol O-acyltransferase. When the gene for this enzyme was expressed in the yeast Saccharomyces cerevisiae, the yeast was able to produce sterol esters, including those of provitamin D3, demonstrating a functional in vitro biosynthesis system. Such models allow for the detailed characterization of a single enzyme's activity and substrate specificity in a controlled environment.

Metabolic Fate and Intermediary Metabolism of Vitamin D3 Palmitate

Enzymatic Hydrolysis Mechanisms

The initial and critical step in the metabolism of orally ingested Vitamin D3 palmitate is its enzymatic hydrolysis in the gastrointestinal tract to release free cholecalciferol (Vitamin D3) and palmitic acid. This process is essential for the subsequent absorption of Vitamin D3.

Identification and Characterization of Esterases and Lipases

The liberation of Vitamin D3 from its palmitate ester is accomplished by the action of various esterases and lipases present in the digestive system. While specific studies on this compound hydrolysis are limited, the metabolism of other vitamin esters, such as retinyl palmitate (Vitamin A palmitate), provides valuable analogous insights. avma.orgmdpi.com

Several enzymes are implicated in this hydrolytic process:

Pancreatic Lipase (B570770): While its primary role is the digestion of triglycerides, pancreatic lipase has been shown to hydrolyze retinyl palmitate and is likely involved in the hydrolysis of this compound. avma.orgrsc.org

Carboxyl Ester Lipase (CEL): Also known as bile salt-stimulated lipase, CEL is abundant in the pancreas and plays a significant role in the digestion of dietary fats, including the hydrolysis of vitamin esters like retinyl palmitate. avma.org Its activity is enhanced by the presence of bile salts.

Intestinal Esterases: The maturation of the gastrointestinal tract in infants sees an increase in the secretion of intestinal esterases, which coincides with an enhanced ability to liberate Vitamin D3 from this compound. nih.gov This suggests a direct role for these enzymes in the hydrolysis process.

PNPLA3 (Patatin-like phospholipase domain-containing protein 3): Identified as a retinyl-palmitate lipase in human hepatic stellate cells, PNPLA3 is involved in the hydrolysis of retinyl palmitate to retinol (B82714). nih.gov While its role in the direct intestinal hydrolysis of this compound is not established, it highlights the existence of specific lipases for vitamin esters.

The hydrolysis of these esters is a crucial step, as the free form of the vitamin is necessary for absorption. mdpi.com The efficiency of this enzymatic cleavage can be influenced by factors such as age and the maturation of the gastrointestinal system. nih.gov

Substrate Specificity and Reaction Kinetics in Model Systems

Studies on the enzymatic hydrolysis of vitamin esters provide insights into the substrate specificity and reaction kinetics that are likely applicable to this compound.

The hydrolysis of retinyl palmitate, a structurally similar vitamin ester, has been studied more extensively. For instance, homogenates of human retinal epithelial cells can hydrolyze both 11-cis- and all-trans-isomers of retinyl palmitate, with the reaction following Michaelis-Menten kinetics. nih.gov The apparent Km for 11-cis-retinyl palmitate was found to be 19 microM in this system. nih.gov

The rate of hydrolysis is dependent on the enzyme's ability to act on water-insoluble substrates. Lipases are generally more active against such substrates, like triglycerides with long-chain fatty acids, while esterases prefer simpler, more water-soluble esters. scielo.br The use of p-nitrophenyl palmitate is a common method to assay for lipase activity, distinguishing it from esterase activity which is typically measured using p-nitrophenyl butyrate. scielo.br

The efficiency of hydrolysis can also be influenced by the physicochemical environment. For example, the hydrolysis of retinyl palmitate by carboxyl ester hydrolase requires the presence of bile salts, with 3 alpha, 7 alpha-dihydroxylated bile salts being the most effective activators. researchgate.net This suggests a complex interplay between enzymes, bile salts, and the substrate in the intestinal lumen.

In a model system using wheat bran, endogenous lipases were shown to hydrolyze retinyl palmitate to retinol and palmitic acid. mdpi.com This direct enzymatic action was a significant factor in the degradation of the vitamin. mdpi.com

Cellular Uptake and Transport Mechanisms in Model Systems

Following enzymatic hydrolysis, the released free Vitamin D3 is taken up by the enterocytes, the cells lining the small intestine. This process involves a combination of passive diffusion and transporter-mediated mechanisms.

Membrane Transporters and Passive Diffusion in Cell Lines (e.g., Caco-2)

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal absorption.

While it was long believed that Vitamin D absorption occurred primarily through passive diffusion, recent studies have shown the involvement of specific membrane transporters. researchgate.netnih.gov These transporters, which are also involved in cholesterol absorption, facilitate the uptake of Vitamin D3 across the apical membrane of the enterocyte. researchgate.net

Key transporters identified include:

Scavenger Receptor Class B Type I (SR-BI): This receptor is known to mediate the selective uptake of lipids from high-density lipoproteins (HDL) and is implicated in the intestinal absorption of Vitamin D3. researchgate.netresearchgate.net

CD36 (Cluster of Differentiation 36): Also known as fatty acid translocase, CD36 is a membrane protein that facilitates the uptake of long-chain fatty acids and is also involved in Vitamin D3 transport. researchgate.netresearchgate.net

Niemann-Pick C1-Like 1 (NPC1L1): This protein is a key transporter for intestinal cholesterol absorption and plays a lesser role in the uptake of Vitamin D3. researchgate.net

Studies using Caco-2 cells have demonstrated that the uptake of various forms of Vitamin D is influenced by their concentration. researchgate.net At higher concentrations, uptake appears to be more prominent. researchgate.net Furthermore, the presence of lysophosphatidylcholine (B164491) has been shown to enhance the cellular uptake of different Vitamin D forms in Caco-2 cells by reducing the intercellular barrier. nih.govnih.gov

It is important to note that an active efflux mechanism also exists, where absorbed Vitamin D3 can be transported back into the intestinal lumen. researchgate.net

Intracellular Trafficking and Distribution in Model Systems (e.g., Adipose Tissue, Liver)

Once inside the enterocyte, Vitamin D3 is incorporated into chylomicrons, which are large lipoprotein particles. researchgate.netnih.gov These chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream. researchgate.net

From the circulation, Vitamin D3 is distributed to various tissues, with the liver and adipose tissue being major sites of uptake and storage. oup.commdpi.com

Liver: The liver is the primary site for the first metabolic activation of Vitamin D3, where it is hydroxylated to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of Vitamin D. nih.govdrugbank.com This process is catalyzed by enzymes such as CYP2R1 and CYP27A1. researchgate.netnih.gov

Adipose Tissue: Adipose tissue serves as a significant reservoir for Vitamin D3. nih.govmdpi.comnih.gov It is stored within the lipid droplets of adipocytes. nih.govmdpi.com The release of Vitamin D3 from adipose tissue is a slower process compared to other tissues. nih.gov Adipocytes also express enzymes for Vitamin D metabolism, suggesting a local regulation of Vitamin D activity within this tissue. mdpi.com

The transport of Vitamin D and its metabolites in the blood is primarily mediated by the Vitamin D-binding protein (DBP) and, to a lesser extent, albumin. nih.gov

Interplay with Lipid Metabolism Pathways in Cellular Contexts

Vitamin D3, being a fat-soluble vitamin, has a close relationship with lipid metabolism. nih.govimd-berlin.de Its absorption, transport, and storage are intrinsically linked to lipid metabolic pathways.

The incorporation of Vitamin D3 into chylomicrons for transport from the intestine is a clear example of this interplay. researchgate.net The subsequent uptake of these chylomicron remnants by the liver and other tissues delivers not only dietary lipids but also Vitamin D3.

In adipose tissue, Vitamin D and its receptor (VDR) are involved in regulating adipogenesis (the formation of fat cells), lipid metabolism, and the secretion of adipokines. mdpi.comfrontiersin.org Studies have shown that Vitamin D can influence the expression of genes involved in lipid metabolism. For example, a metabolite of Vitamin D3, lactone-vitamin D3, has been shown to bind to the HADHA enzyme complex, which is involved in the beta-oxidation of long-chain fatty acids. kyoto-u.ac.jp

Furthermore, research in Chinese mitten crabs has demonstrated that the interaction between dietary lipids and Vitamin D3 affects lipid metabolism and innate immunity. nih.gov In rats, cholecalciferol treatment was found to modulate fatty acid metabolism in the heart. researchgate.net

The link between Vitamin D status and lipid profiles in humans is also an area of active research. imd-berlin.de Some studies suggest that Vitamin D may influence levels of cholesterol and triglycerides. imd-berlin.demdpi.com

Association with Lipid Droplets and Storage Compartments

As a fat-soluble compound, Vitamin D3 and its esters are intrinsically linked to lipid metabolism and storage. The esterification of Vitamin D3 with a fatty acid, such as palmitic acid to form this compound, enhances its lipophilicity, logically directing its metabolic fate towards storage in lipid-rich compartments. Adipose tissue is considered a major storage organ for vitamin D. nih.gov

Research has demonstrated that vitamin D and its metabolites are localized in the lipid droplets of adipocytes. nih.gov Lipid droplets are now understood to be dynamic organelles crucial for managing cellular lipid homeostasis, signaling, and buffering against lipotoxicity by storing excess or harmful lipids. mdpi.com The sequestration of vitamin D within these droplets in fat cells is a key aspect of its systemic regulation. nih.gov

Studies in rats have provided insights into the tissue distribution and storage of vitamin D and its esters. Following administration, both free and esterified forms of vitamin D are found in tissues like the liver and kidney. In the liver, the amount of esterified vitamin D remains relatively stable over time, even as the concentration of free vitamin D decreases. core.ac.uk This suggests that esterification is a mechanism for retaining the vitamin within storage tissues. Over 72 hours, vitamin D esters can constitute a significant majority (up to 67%) of the total vitamin D present in the liver. core.ac.uk This storage mechanism within lipid-rich environments like liver cells and adipocyte lipid droplets is fundamental to understanding the metabolic significance of vitamin D esters such as the palmitate form.

Table 1: Distribution and Esterification of Vitamin D in Rat Tissues Over Time

| Time After Administration | Tissue | % of Administered Dose Present as Total Vitamin D | % of Total Vitamin D Present as Ester |

| 5 hr | Liver | 19.0% | 15% (approx.) |

| 72 hr | Liver | 0.6% | 67% |

| 48 hr | Kidney | 1.1% | 25% (approx.) |

Data adapted from studies on the distribution of radiolabelled cholecalciferol in rats. core.ac.uk

Modulation of Fatty Acid Metabolism in Cellular Models

While direct studies on this compound are limited, the metabolic effects of its core component, vitamin D, are well-documented. Upon hydrolysis, this compound would release cholecalciferol (Vitamin D3) and palmitic acid, both of which are metabolically active. The released Vitamin D3 is converted to its biologically active form, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), which is known to modulate lipid and fatty acid metabolism in various cell types. nih.govnih.gov

In cellular models such as THP-1-derived macrophages, calcitriol has been shown to counteract the accumulation of lipids. nih.gov This effect is attributed to the regulation of several key proteins involved in fatty acid transport, oxidation, and efflux. For instance, calcitriol treatment can reduce the levels of CD36, a fatty acid translocase that facilitates the uptake of fatty acids into the cell. nih.govimrpress.com Concurrently, it can upregulate Carnitine Palmitoyltransferase 1A (CPT-1A), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, and ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux. nih.gov

The influence of calcitriol extends to the transcription factors that govern lipogenesis. It has been observed to downregulate key adipogenic and lipogenic factors such as CCAAT/enhancer-binding protein beta (C/EBPβ) and Peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov By modulating these pathways, the active form of vitamin D can influence cellular lipid storage and utilization, suggesting that the hydrolysis of this compound could initiate a cascade of effects on fatty acid metabolism.

Table 2: Effect of Calcitriol on Proteins Involved in Macrophage Fatty Acid Metabolism

| Protein | Function | Effect of Calcitriol Treatment |

| CD36 | Fatty Acid Uptake/Transporter | Reduced protein levels |

| C/EBPβ | Transcription Factor (Adipogenesis) | Reduced protein levels |

| PPAR-γ1 | Transcription Factor (Lipid Metabolism) | Reduced protein levels |

| CPT-1A | Fatty Acid Oxidation (Mitochondrial Transport) | Increased protein levels |

| ABCA1 | Cholesterol Efflux | Increased protein levels |

Findings based on studies in THP-1-derived macrophages treated with free fatty acids. nih.gov

Comparative Biochemical Pathways of Other Vitamin D Esters

This compound is one of several types of vitamin D esters. The body can also form other conjugates, such as vitamin D sulfates and glucuronides, through phase II metabolic reactions. oup.com While fatty acid esters like palmitate involve an ester bond with a carboxylic acid, sulfates and glucuronides involve conjugation at a hydroxyl group. These different esters have distinct biochemical pathways and properties.

Vitamin D Sulfates: These are water-soluble conjugates. The presence of sulfated forms of vitamin D metabolites has been identified in human serum, where they can exist in high proportions relative to their unconjugated counterparts. oup.com Their water solubility suggests a different transport and excretion profile compared to the highly lipophilic fatty acid esters.

Vitamin D Glucuronides: These are another form of water-soluble conjugate formed during detoxification and metabolism, primarily in the liver. Enzymatic hydrolysis using beta-glucuronidase can release the parent vitamin D metabolite. oup.com Glucuronide conjugates of vitamin D metabolites appear to contribute a smaller proportion to the total circulating pool compared to sulfated forms. oup.com

Vitamin D Fatty Acid Esters: Unlike sulfates and glucuronides, which are primarily for increasing water solubility for excretion, fatty acid esters like this compound represent a storage form. core.ac.uk The hydrolysis of these esters, likely mediated by esterases or lipases, releases the free vitamin D for subsequent activation (hydroxylation) in the liver and kidneys. google.comnih.govdtu.dk The formation of these esters occurs in tissues like the liver and is associated with lipid absorption from the gut. core.ac.uk

The common feature of all these ester pathways is the hydrolysis step, which is necessary to liberate the free vitamin D or its hydroxylated metabolites to become biologically active or to be further metabolized. oup.comgoogle.com

Table 3: Comparison of Different Vitamin D Ester Types

| Feature | This compound | Vitamin D Sulfate | Vitamin D Glucuronide |

| Type of Bond | Ester (with fatty acid) | Sulfo-conjugate | Glucuronide conjugate |

| Probable Function | Lipophilic storage | Increased water solubility, transport/excretion | Increased water solubility, detoxification/excretion |

| Solubility | Fat-soluble | Water-soluble | Water-soluble |

| Hydrolysis Enzyme | Esterases / Lipases | Sulfatases | β-glucuronidase |

| Primary Location | Adipose tissue, liver | Circulation, liver | Liver, circulation |

Analytical Methodologies for Vitamin D3 Palmitate Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of Vitamin D3 palmitate is its effective extraction from the sample matrix. mdpi.com Complex matrices, such as biological tissues, food products, and pharmaceutical preparations, often contain a multitude of compounds that can interfere with accurate analysis. nih.govchemicalpapers.commdpi.com Therefore, robust extraction and sample preparation techniques are essential to isolate the analyte of interest and remove potential interferences. nih.gov

Solvent Extraction and Solid-Phase Extraction Optimization

Traditional methods for extracting fat-soluble vitamins like this compound have heavily relied on liquid-liquid extraction (LLE) and solid-liquid extraction (SLE). mdpi.com These techniques typically involve the use of organic solvents to partition the analyte from the sample. Common solvents used for the extraction of fat-soluble vitamins include hexane, ethanol, methanol (B129727), isooctane, and various mixtures thereof. mdpi.comchimia.ch For instance, a mixture of a polar and non-polar organic solvent in combination with inorganic salts can be used to separate fat molecules into an organic fraction containing the vitamins. google.com

Saponification is a frequently employed preliminary step, especially for complex matrices rich in fats and oils. chemicalpapers.com This process involves alkaline hydrolysis to break down triglycerides and release the esterified vitamins, such as this compound, from the fatty acid backbone. chemicalpapers.commdpi.com However, care must be taken to prevent the degradation of the vitamin during this process, often through the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT). mdpi.com

Solid-phase extraction (SPE) has emerged as a more efficient and selective alternative to traditional solvent extraction methods. mdpi.commdpi.com SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. tdl.org The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For the non-polar this compound, normal-phase SPE with an apolar eluent is often necessary, as reverse-phase C18 sorbents with polar eluents may not effectively release the fat-soluble vitamin from a lipid-rich sample. mdpi.comtdl.org Researchers have developed SPE methods using various sorbents and elution solvents to optimize the recovery of multiple fat-soluble vitamins simultaneously. tdl.orgdss.go.th For example, a study on separating fourteen forms of fat-soluble vitamins found that while SPE worked well for simple provitamin samples, recoveries were poorer in complex multivitamin samples due to interference from other ingredients. tdl.org

| Extraction Technique | Principle | Common Solvents/Sorbents | Key Considerations |

| Solvent Extraction (LLE/SLE) | Partitioning of the analyte between two immiscible liquid phases or a solid and a liquid phase. | Hexane, Ethanol, Methanol, Dichloromethane, Ethyl Acetate. mdpi.comnih.gov | Can be time-consuming and require large volumes of organic solvents. nih.gov Saponification is often a necessary pre-treatment. chemicalpapers.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | C18, Silica (B1680970), Amino (NH2) cartridges. mdpi.commdpi.comdss.go.th | Choice of sorbent and eluting solvent is crucial for optimal recovery. mdpi.com Matrix effects can still be a challenge. tdl.org |

Challenges with Matrix Effects in Biological Samples

The analysis of this compound in biological samples like plasma, serum, and tissues is particularly challenging due to the complexity of the matrix. nih.govuq.edu.au Biological matrices contain a high concentration of proteins, lipids, and other endogenous compounds that can interfere with the analysis, leading to what is known as "matrix effects." nih.gov These effects can manifest as ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification. nih.govd-nb.info

To mitigate matrix effects, several strategies are employed. Protein precipitation is a common first step to remove the bulk of proteins from the sample. nih.gov This is often followed by LLE or SPE to further clean up the sample. nih.gov The use of stable isotope-labeled internal standards, such as palmitate-D3-¹³C₁₆, is a powerful tool to compensate for matrix effects and improve the accuracy of quantification. nih.govacs.org Matrix-matched calibration, where calibration standards are prepared in a sample matrix similar to the one being analyzed, is another effective approach to account for these interferences. d-nb.info Despite these measures, matrix effects remain a significant consideration in the development and validation of analytical methods for this compound in biological samples. nih.govresearchgate.net

Chromatographic Separation Techniques

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification. The choice of chromatographic method depends on the complexity of the sample, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fat-soluble vitamins, including this compound. njlabs.com It offers high precision, accuracy, and versatility for separating and quantifying these compounds in various matrices. njlabs.com Both normal-phase and reversed-phase HPLC methods have been developed.

Reversed-phase HPLC, typically using a C18 column, is widely used for the separation of fat-soluble vitamins. mdpi.commdpi.comoup.com The mobile phase often consists of mixtures of methanol, acetonitrile (B52724), and water. oup.commdpi.comnih.gov For instance, a mixture of methanol and acetonitrile has been used for the simultaneous determination of vitamins A, D3, and E in baby foods. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of different wavelengths, which is useful for the analysis of multiple vitamins in a single run. ijcce.ac.ir

Normal-phase HPLC, using a silica column and a non-polar mobile phase like n-hexane and ethyl acetate, is also effective for the separation of Vitamin D3. nih.gov The choice between reversed-phase and normal-phase depends on the specific separation requirements and the nature of the other compounds in the sample. shimadzu.com

| HPLC Mode | Stationary Phase | Mobile Phase Examples | Typical Applications |

| Reversed-Phase | C18, C30. mdpi.comoup.com | Methanol/Water, Acetonitrile/Water, Methanol/Acetonitrile. oup.commdpi.comnih.gov | Simultaneous analysis of multiple fat-soluble vitamins in food and pharmaceutical samples. mdpi.comoup.comijcce.ac.ir |

| Normal-Phase | Silica, Amino-propyl. nih.govshimadzu.com | n-Hexane/Ethyl Acetate. nih.gov | Separation of Vitamin D3 from its isomers and other lipophilic compounds. shimadzu.com |

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful "green" alternative to HPLC for the analysis of fat-soluble vitamins. chimia.chresearchgate.net This technique uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. acs.orgresearchgate.net The low viscosity and high diffusivity of supercritical fluids lead to faster separations, sharper peaks, and improved resolution compared to liquid chromatography. chimia.chtandfonline.com

UHPSFC is particularly well-suited for the analysis of non-polar compounds like this compound. researchgate.net A significant advantage of UHPSFC is its ability to separate a wide range of vitamin D analogues, including hydroxylated metabolites and ester forms, in a single run. nih.govacs.org For example, a UHPSFC-MS/MS method was developed to separate 12 vitamin D analogues, including palmitate-D3, in just 8 minutes. nih.govacs.org The selection of the stationary phase is crucial in SFC to achieve successful separation of vitamin D isomers. mdpi.com Columns such as 1-aminoanthracene (B165094) (1-AA) have been shown to provide excellent selectivity for these compounds. nih.govacs.orgnih.gov

Thin-Layer Chromatography (TLC) in Historical Context

Before the widespread adoption of HPLC and other advanced techniques, Thin-Layer Chromatography (TLC) was a common method for the analysis of vitamin D. nih.gov TLC is a simple, cost-effective technique that involves spotting the sample onto a plate coated with a stationary phase, such as silica gel, and developing the chromatogram by placing the plate in a chamber with a mobile phase. nih.gov

Historically, TLC was used to separate vitamin D from other sterols and its degradation products. mdpi.com Visualization of the separated spots was typically achieved under UV light or by spraying the plate with specific reagents. mdpi.com While TLC is less precise and sensitive than modern chromatographic methods, it played an important role in the early analysis of vitamin D. dtu.dk High-Performance Thin-Layer Chromatography (HPTLC), an improved version of TLC with smaller particle sizes for the stationary phase, has been used for the analysis of vitamin D3 in pharmaceutical products and to separate it from its metabolites. mdpi.commdpi.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the detection and quantification of this compound in various biological matrices. amegroups.orgmdpi.com Coupled with liquid chromatography (LC), this technique, particularly LC-MS/MS, is considered the gold standard due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple vitamin D metabolites. amegroups.org The analytical process typically involves sample preparation steps like protein precipitation and liquid-liquid or solid-phase extraction to isolate the analyte from complex sample matrices. amegroups.org

Tandem Mass Spectrometry (MS/MS) for Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the specificity and sensitivity of this compound analysis. nih.gov This method involves the selection of a specific precursor ion of the analyte, its fragmentation, and the detection of a characteristic product ion. This process, known as multiple reaction monitoring (MRM), allows for highly selective quantification, even in the presence of interfering substances. nih.govd-nb.info

In a typical UHPSFC-MS/MS method for the analysis of vitamin D analogues, including ester forms like palmitate-D3, the system is operated in MRM mode. nih.gov The protonated molecule [M+H]⁺ is often selected as the precursor ion. nih.gov By monitoring specific precursor-to-product ion transitions, the method achieves high specificity. nih.govgoogle.com For instance, in an ultrasensitive UHPLC-ESI-MS/MS method for vitamin D3 and its metabolites, MRM transitions were selected based on the most intense product ions, with collision energies optimized for maximum signal. nih.gov This targeted approach minimizes background noise and improves the signal-to-noise ratio, leading to lower limits of detection and quantification. nih.govusda.gov

The high selectivity of MS/MS is crucial for distinguishing between different vitamin D metabolites, which often have similar chemical structures. nih.gov The sensitivity of modern MS/MS instruments allows for the detection of vitamin D metabolites at very low concentrations, which is essential for many research applications. researchgate.net

Ionization Techniques (ESI, APCI) and Optimization

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most commonly used atmospheric pressure ionization sources are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). amegroups.orgnih.gov

ESI is considered a "soft" ionization technique that produces minimal fragmentation, making it suitable for a wide range of analytes. amegroups.orgnih.gov It is frequently used for the analysis of vitamin D metabolites. mdpi.comnih.govumich.edu However, for some vitamin D metabolites, particularly those present at low concentrations, ESI may not provide sufficient sensitivity, and it can be more susceptible to matrix effects. amegroups.org

APCI is often preferred for less polar compounds like vitamin D esters and can offer improved sensitivity and reduced matrix effects compared to ESI for certain vitamin D metabolites. amegroups.orgnih.govcapes.gov.br In one study comparing ionization sources for a group of vitamin D analogues including ester forms, APCI demonstrated higher ionization efficiency than ESI. nih.gov The lowest limits of detection for ester forms with APCI were achieved using a make-up solvent of 0.5% formic acid in methanol, highlighting the importance of the solvent in the ionization process. nih.govacs.org

Optimization of ionization source parameters is crucial for maximizing the analytical signal. nih.govnih.gov These parameters include capillary voltage, corona current, gas temperatures (vaporizer and source), and nebulizer gas pressure. nih.gov For example, in an APCI method, the optimal conditions were determined to be a capillary voltage of 3.75 kV and a corona current of 5 µA. nih.gov Both ESI and APCI are typically operated in positive ionization mode for the analysis of vitamin D metabolites as it generally provides better ionization efficiency. nih.govacs.org

Use of Internal Standards and Isotope-Labeled Analogs

The use of internal standards is a fundamental practice in quantitative mass spectrometry to ensure the accuracy and precision of the results. nih.govmdpi.com Internal standards help to correct for variations in sample preparation, injection volume, and instrument response. ymerdigital.com For the analysis of this compound and other vitamin D metabolites, stable isotope-labeled analogs are the preferred choice for internal standards. nih.govresearchgate.netmedchemexpress.com

These isotope-labeled standards have the same chemical and physical properties as the analyte of interest but a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). researchgate.netmedchemexpress.com This ensures that they co-elute with the analyte during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer. mdpi.commdpi.com

Method Validation and Harmonization in Research Laboratories

The validation of analytical methods is a critical requirement for ensuring the reliability and comparability of research data on this compound. ymerdigital.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Harmonization and standardization of these methods across different laboratories are also crucial for reducing inter-laboratory variability and ensuring that results are comparable. nih.govclinicallab.com

Accuracy, Precision, and Limits of Detection/Quantification

Key parameters evaluated during method validation include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ymerdigital.comnih.gov

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments. ymerdigital.comnih.gov In these experiments, a known amount of the analyte is added to a sample matrix, and the percentage of the analyte that is recovered is calculated. ijcce.ac.ir For a method analyzing vitamin D3 in milk samples, recoveries for spiked samples were reported to be between 94.4% and 113.5%. researchgate.net Another study on fat-soluble vitamins in infant food reported recovery rates for cholecalciferol ranging from 95.2% to 106%. mdpi.com

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govymerdigital.com Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov A study developing a method for 12 vitamin D analogues reported intra- and inter-day precision with RSDs for peak areas and retention times lower than 10% and 2.1%, respectively. nih.govacs.org For a method analyzing vitamin D in human milk, intra- and inter-day RSDs were below 15% and 20%, respectively. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. nih.govymerdigital.comLimit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govymerdigital.com These limits are crucial for determining the suitability of a method for analyzing samples with low concentrations of this compound. For a UHPSFC-MS/MS method, the LOQ for vitamin D ester metabolites was below 3.03 μg/L. nih.govacs.org In another study, the LOD and LOQ for vitamin D3 were found to be 0.0539 µg/mL and 0.1633 µg/mL, respectively. nih.govresearchgate.net

The table below summarizes validation parameters from a study on vitamin D analogues. nih.gov

| Parameter | Value |

| Linearity (R²) | > 0.9992 |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 10% |

| Limit of Quantification (μg/L) | < 3.03 |

Inter-Laboratory Variability and Standardization Efforts

Despite the advancements in analytical techniques, significant inter-laboratory variability exists in the measurement of vitamin D metabolites. nih.govclinicallab.comnih.gov This variability can arise from differences in analytical protocols, calibration standards, and the specificity of the methods used. clinicallab.comresearchgate.net Such discrepancies can lead to inconsistent research findings and make it difficult to compare data across different studies. nih.gov

Efforts are underway to standardize the measurement of vitamin D metabolites to improve the comparability of results between laboratories. nih.gov Programs like the Vitamin D Standardization Program (VDSP) have been established to assess the performance of different assays and promote the harmonization of results. nist.gov The VDSP has set performance criteria for 25(OH)D assays, including a coefficient of variation (CV) of ≤ 10% and a mean bias of ≤ |± 5%|. nist.gov

An interlaboratory trial involving five experienced laboratories using liquid chromatography-tandem mass spectrometry to measure vitamin D3 and its metabolites in foods and a dietary supplement demonstrated that it is possible to obtain consistent results when experienced laboratories are involved, even without a common analytical protocol. researchgate.net However, achieving this consistency across a broader range of laboratories remains a challenge. nih.gov Continued efforts in method harmonization, the use of certified reference materials, and participation in external quality assessment schemes are essential for reducing inter-laboratory variability in the analysis of this compound and other vitamin D compounds. nih.govresearchgate.net

Specialized Analytical Approaches for Vitamin D Ester Profiling

The analysis of vitamin D esters, such as this compound, presents unique challenges compared to their non-esterified precursors. While analytical methods for major vitamin D metabolites are well-established, the comprehensive profiling of esterified forms has historically been limited, with a recognized gap in knowledge regarding their analysis and biological roles. researchgate.net The lipophilic nature of these esters and the need to differentiate them from a complex mixture of other vitamin D analogues in biological matrices require specialized and highly sensitive analytical techniques. researchgate.netoup.com Modern chromatography and mass spectrometry methods are at the forefront of addressing these challenges, enabling more extensive profiling of the vitamin D pathway than ever before. nih.gov

Recent advancements have led to the development of sophisticated methods capable of simultaneously identifying and quantifying multiple vitamin D metabolites, including esters. nih.gov Techniques such as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) and UltraPerformance Convergence Chromatography (UPC²) coupled with mass spectrometry have emerged as powerful tools for this purpose. acs.orglabrulez.com These approaches offer enhanced separation efficiency, speed, and sensitivity, which are crucial for the detailed investigation of this compound and other related esters.

A significant breakthrough in this area is a methodology based on the combination of ultrahigh-performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) with a miniaturized liquid-liquid extraction (LLE) for sample preparation. acs.org This approach was developed for the extraction and determination of a group of 12 vitamin D analogues, including palmitate-D3, linoleate-D3, and stearate-D3, from human plasma samples. acs.org The method provides a fast, comprehensive, and selective analysis, with a total analysis time of just 8.0 minutes. acs.org

Table 1: UHPSFC-MS/MS Chromatographic Conditions for Vitamin D Ester Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase A | CO₂ |

| Mobile Phase B | Methanol (MeOH) |

| Gradient | Initial: 2% B, held for 1.5 min. To 5% B in 0.25 min, held for 3.25 min. To 15% B in 2 min, held for 1.50 min. |

| Flow Rate | 2.0 mL/min |

| Total Analysis Time | 8.0 min |

| Column | 1-AA |

Data sourced from a 2022 study on the simultaneous determination of vitamin D and its metabolites. acs.org

The validation of this UHPSFC-MS/MS method demonstrated excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ) for the targeted vitamin D esters. acs.org

Table 2: Performance of UHPSFC-MS/MS Method for Vitamin D Esters

| Compound | LOD (μg/L) | LOQ (μg/L) |

|---|---|---|

| Palmitate-D3 | 0.91 | 3.03 |

| Linoleate-D3 | 0.28 | 0.93 |

| Stearate-D3 | 0.40 | 1.33 |

Data represents the concentration that provides a signal-to-noise ratio higher than 3 for LOD and 10 for LOQ. acs.org

Another advanced technique, UltraPerformance Convergence Chromatography (UPC²), provides a cost-effective and environmentally friendly alternative for the analysis of fat-soluble vitamins and their esters. labrulez.com This method uses compressed carbon dioxide as the primary mobile phase, reducing the need for traditional organic solvents. labrulez.com UPC² has been successfully used to analyze various commercial formulations, demonstrating its capability to separate Vitamin D3 from other fat-soluble vitamins and their esterified forms, such as Vitamin A palmitate. labrulez.com

Table 3: UPC² System Conditions for Fat-Soluble Vitamin Analysis

| Parameter | Condition |

|---|---|

| System | ACQUITY UPC² |

| Mobile Phase | Carbon dioxide and Methanol (containing 0.2% formic acid) |

| Gradient | 97:3 to 90:10 over 3 minutes |

| Detector | ACQUITY UPC² PDA Detector |

| Sample Preparation | Contents of capsules dissolved in iso-octane |

This method successfully resolved cis and trans isomers of Vitamin A palmitate and separated them from other vitamin forms. labrulez.com

These specialized approaches represent a significant step forward in the analytical profiling of vitamin D esters. By enabling the accurate and efficient quantification of compounds like this compound, they pave the way for a deeper understanding of the metabolism and function of the entire vitamin D pathway. nih.gov

Role As a Biological Storage Form and Precursor Biochemical Perspective

Occurrence and Distribution in Tissues (Non-human Models)

Research in animal models has demonstrated that a significant portion of vitamin D3 is not present in its free alcohol form (cholecalciferol) but is esterified with various fatty acids. These vitamin D3 esters serve as a stored reserve of the precursor, which can be mobilized and hydrolyzed as needed.

A seminal study in rats that were administered radiolabeled cholecalciferol provided detailed insights into the tissue distribution of these esters. nih.govcore.ac.uk Following oral administration, vitamin D esters were identified in the liver, kidneys, small intestine, and plasma. nih.gov Analysis of the thoracic-duct lymph, which transports absorbed dietary fats, revealed the specific fatty acids attached to vitamin D3. Palmitic acid was found to be the most predominant, accounting for nearly a third of the esterified vitamin D3. nih.govcore.ac.uk This highlights the quantitative importance of vitamin D3 palmitate in the storage and transport of vitamin D3.

Fatty Acid Composition of Vitamin D3 Esters in Rat Lymph

| Fatty Acid Component | Percentage of Total Esters (%) |

|---|---|

| Palmitate | 31 |

| Stearate (B1226849) | 25 |

| Oleate (B1233923) | 16 |

| Linoleate (B1235992) | 16 |

Data sourced from studies on the composition of vitamin D esters in the thoracic-duct lymph of rats. nih.govcore.ac.uk

The liver and kidneys are central organs in vitamin D metabolism, primarily known for hydroxylation. nih.govnih.govfrontiersin.org However, they also play a key role in managing the body's pool of vitamin D3 esters. Studies in rats showed that while the total amount of vitamin D in the liver decreases rapidly after absorption, the amount of vitamin D ester remains relatively constant. nih.govcore.ac.uk This results in the esterified form constituting a progressively larger proportion of the total vitamin D pool in the liver, reaching up to 67% by 72 hours post-administration. nih.govcore.ac.uk In the kidney, vitamin D esters also accumulate, though they represent a smaller fraction of the total vitamin D (around 10%) compared to the liver. nih.govcore.ac.uk

Interestingly, the esterification process itself may not primarily occur in the liver. Enzymatic studies in rats indicated that cholesterol-esterifying enzymes found in pancreatic juice and blood plasma are capable of esterifying cholecalciferol. nih.gov This suggests that vitamin D3 is esterified during its absorption from the small intestine and while in circulation, and the resulting esters, including this compound, are then taken up and stored by tissues like the liver. nih.gov The hydrolysis of these esters, to release free cholecalciferol for activation or transport, is a critical regulatory step. Evidence from mouse models shows that vitamin D3 esters formed in the skin are hydrolyzed before being transported into the bloodstream. nih.gov

Relative Abundance of Vitamin D3 Ester in Rat Tissues Over Time

| Time After Administration | Ester as % of Total Vitamin D in Liver | Ester as % of Total Vitamin D in Kidney |

|---|---|---|

| 5 hours | Minor Proportion | N/A |

| 48 hours | N/A | ~10% (Peak) |

| 72 hours | 67% | ~10% |

Data reflects the changing proportion of esterified vitamin D3 relative to the total vitamin D3 content in the liver and kidney of rats following a single oral dose. nih.govcore.ac.uk

The skin is the primary site of endogenous vitamin D3 synthesis. tandfonline.comacs.org Recent research has revealed that it is also a major site for the formation of vitamin D3 esters. A 2022 study using a mouse model demonstrated that a large fraction of the vitamin D3 precursor, 7-dehydrocholesterol, is already present in the skin in an esterified form. nih.gov Following exposure to UVB radiation, the newly synthesized vitamin D3 is also rapidly esterified. These vitamin D3 esters become the predominant form in the skin, accounting for approximately 80% of the total vitamin D3 present. nih.gov This indicates that esterification is an immediate step following synthesis, creating a substantial local storage pool of this compound and other esters directly within the skin. nih.gov

Liver and Kidney as Primary Sites of Esterification and Hydrolysis.

Dynamic Equilibrium with Non-Esterified Vitamin D3

The relationship between this compound and free cholecalciferol is best described as a dynamic equilibrium. The esterified form is not a static, dead-end storage product but part of a constantly turning-over system that maintains homeostasis. The data from rat liver, showing the proportion of esterified vitamin D3 increasing as the total amount of the vitamin declines, exemplifies this principle. nih.govcore.ac.uk The ester pool serves as a stable, buffered reserve, while the smaller, free cholecalciferol pool is available for transport and activation.

The hydrolysis of vitamin D3 esters is a key control point in this equilibrium. Studies show that the esters formed in the skin must be hydrolyzed back to free cholecalciferol before the vitamin can be picked up by the Vitamin D-Binding Protein (DBP) for transport out of the skin and into the circulation. nih.gov This enzymatic step effectively uncouples the large storage pool of vitamin D3 esters from the circulating pool of active precursor, allowing for tight regulation of the amount of vitamin D3 entering the systemic circulation.

Theoretical Models of Controlled Release and Homeostasis

Based on the biochemical findings in non-human models, a theoretical model for the controlled release of vitamin D3 emerges. In this model, esterification acts as a key homeostatic mechanism to prevent vitamin D toxicity and ensure a sustained supply of the precursor.

Buffering Against Fluctuation: Following synthesis in the skin due to sun exposure, vitamin D3 is immediately converted into a large pool of esters, including this compound. nih.gov This rapid esterification prevents a potentially toxic surge of free cholecalciferol from entering the bloodstream all at once.

Controlled Hydrolysis: The release of vitamin D3 from this skin storage depot is not passive. It is an enzymatically controlled process requiring the hydrolysis of the fatty acid ester. nih.gov The rate of this hydrolysis likely dictates the rate of vitamin D3 release into the circulation, providing a steady, controlled supply to the liver for the first step of activation.

This natural, controlled-release system based on a dynamic equilibrium of esterification and hydrolysis is a subject of interest in developing therapeutic delivery systems that aim to mimic this efficient biological process. nih.gov

Mechanistic Investigations in in Vitro and Preclinical Models

Cellular Response and Signaling Pathway Modulation

The cellular and molecular actions following the administration of Vitamin D3 esters are mediated by the active metabolite, calcitriol (B1668218). These actions involve binding to specific receptors, which triggers a cascade of events leading to the modulation of gene and protein expression.

Direct receptor binding assays for Vitamin D3 palmitate are not extensively documented, as the large palmitate ester moiety is not expected to interact effectively with the ligand-binding pocket of the nuclear Vitamin D Receptor (VDR). plos.org The biological action of this compound is contingent on its enzymatic cleavage to release free cholecalciferol. researchgate.net The active metabolite, calcitriol, is the natural high-affinity ligand for the VDR. wikipedia.orgmedchemexpress.com

The VDR is a member of the nuclear receptor superfamily of transcription factors. wikipedia.org Upon binding calcitriol, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). aging-us.com This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov While calcitriol is the most potent natural agonist, other forms of vitamin D can bind to the VDR with lower affinity. wikipedia.org The binding affinity of calcitriol to the VDR is in the nanomolar range, which underscores the potency of the activated hormone. mdpi.com Studies with various vitamin D analogues have been conducted to probe the VDR's ligand-binding pocket and develop molecules with selective VDR activity. researchgate.net The lower binding affinity of some metabolites, such as 1α,25(OH)₂-3-epi-D₃, corresponds to their altered biological activity compared to calcitriol. plos.org

| Compound | Receptor | Binding Affinity/Activity | Key Findings | Citations |

|---|---|---|---|---|

| Calcitriol (1α,25(OH)₂D₃) | VDR | High-affinity natural agonist (Kd ~0.1 nM) | The most potent activator of VDR, leading to heterodimerization with RXR and gene transcription. | wikipedia.orgmdpi.com |

| Ercalcitriol (1α,25(OH)₂D₂) | VDR | Strong activator | A vitamin D₂ homologue that also strongly activates the VDR. | wikipedia.org |

| 25-hydroxyvitamin D₃ (Calcifediol) | VDR | Lower affinity than calcitriol | Considered a pro-hormone, but can act as a VDR ligand. | medchemexpress.com |

| 1α,25(OH)₂-3-epi-D₃ | VDR | Lower binding affinity than calcitriol | Possesses significant but tissue-specific biological activity despite lower affinity. | plos.org |

| This compound | VDR | Not expected to bind directly | Requires hydrolysis to cholecalciferol, which is then converted to calcitriol, the active VDR ligand. | researchgate.netplos.org |

Following its hydrolysis and metabolic activation, this compound influences the expression of a wide array of genes and alters cellular proteomic profiles. These changes are primarily driven by the binding of the calcitriol-VDR-RXR complex to VDREs. nih.gov Proteomic studies confirm that vitamin D can regulate proteins involved in oncogenic transcription and antioxidant responses. mdpi.com

In intestinal cells like Caco-2, calcitriol robustly induces the expression of genes involved in calcium transport, such as TRPV6 (Transient Receptor Potential Vanilloid 6) and CLDN2 (Claudin 2). mdpi.com It also upregulates the primary catabolic enzyme for vitamin D, 24-hydroxylase (CYP24A1), as a negative feedback mechanism. mdpi.com

In cancer cell lines, the effects are often anti-proliferative. For instance, in prostate cancer cells (ALVA-31), Vitamin D3 treatment modulates genes associated with growth regulation, including the estrogen receptor, heat shock proteins, Apaf1, Her-2/neu, and paxillin. nih.gov In breast cancer cells (MCF-7), vitamin D treatment has been shown to increase the expression of pro-apoptotic proteins like p53 and Bax, while also elevating levels of cell cycle inhibitors p21 and p27. nih.gov

| Cell Model | Gene/Protein | Modulation | Associated Cellular Effect | Citations |

|---|---|---|---|---|

| Caco-2 (Intestinal) | TRPV6 | Upregulation | Increased calcium absorption | mdpi.comnih.gov |

| Caco-2 (Intestinal) | CYP24A1 | Upregulation | Vitamin D catabolism (feedback) | mdpi.comoup.com |

| C2C12 (Skeletal Muscle) | VDR | Upregulation | Enhanced sensitivity to vitamin D | scielo.brscielo.br |

| ALVA-31 (Prostate Cancer) | Estrogen Receptor, Apaf1 | Downregulation, Upregulation | Inhibition of cell growth, Apoptosis | nih.gov |

| MCF-7 (Breast Cancer) | p53, Bax, Caspase-3/7 | Upregulation | Induction of apoptosis | nih.gov |

| 3T3-L1 (Adipocytes) | PPARγ, C/EBPα | Downregulation | Inhibition of adipogenesis | nih.gov |

| THP-1 (Macrophages) | TNF-α, IL-6 | Downregulation | Anti-inflammatory effect | nih.gov |

Receptor Binding Studies with Vitamin D3 Esters.

In Vitro Cell Culture Models for Ester Metabolism and Effects

A variety of cell culture models are employed to study the metabolism of Vitamin D3 esters and their subsequent biological effects. These models represent key tissues involved in vitamin D absorption, metabolism, storage, and action.

Hepatocytes are the primary cell type for the initial metabolic activation of cholecalciferol. Isolated rat hepatocytes have been shown to rapidly take up labeled Vitamin D3 and convert it into 25-hydroxyvitamin D3 (25-OH-D3) and other polar metabolites. nih.gov These cells are thus an essential model for studying the 25-hydroxylation step that must occur after this compound is hydrolyzed. nih.gov

Adipocytes are now recognized not only as a major storage site for vitamin D but also as a tissue capable of its metabolism. nih.govresearchgate.net Adipose tissue expresses VDR and vitamin D metabolizing enzymes. researchgate.net Cell lines like 3T3-L1 pre-adipocytes are widely used to study the effects of vitamin D on adipogenesis and lipid metabolism. nih.gov Studies using these cells have shown that calcitriol can inhibit adipogenesis by downregulating key transcription factors like PPARγ and C/EBPα. nih.gov Furthermore, vitamin D has been shown to regulate the expression of hormones like leptin and adiponectin in adipocytes, linking it to metabolic control. researchgate.netmdpi.com These models are critical for understanding how this compound, stored in fat, is released and how its active metabolites influence adipose tissue biology.

The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely used in vitro model for studying intestinal absorption. mdpi.com When grown on semi-permeable filters, Caco-2 cells differentiate to form a polarized monolayer that resembles the small intestinal epithelium, complete with a brush border and tight junctions. mdpi.com These cells are used to investigate the mechanisms of uptake and transport of nutrients, including fat-soluble vitamins. oup.com

Studies with Caco-2 cells have shown that Vitamin D3 uptake is a complex process that is concentration- and temperature-dependent, suggesting it is not merely simple passive diffusion. oup.comresearchgate.net Evidence points to the involvement of cholesterol transporters such as SR-BI, CD36, and NPC1L1 in the apical uptake of cholecalciferol. oup.com Caco-2 cells also express the enzymes necessary for vitamin D metabolism and catabolism, making them a valuable model to study not only absorption but also the subsequent intestinal metabolic fate of compounds like this compound. mdpi.comoup.com

Skeletal Muscle Cells: The C2C12 myoblast cell line is a common model for skeletal muscle. These cells can be differentiated into myotubes to study muscle physiology and metabolism. Research using C2C12 cells has shown that they respond to vitamin D. For example, treatment with 1,25-(OH)2-vitamin D3 can increase VDR expression and protect the cells from palmitic acid-induced stress, apoptosis, and inflammation. scielo.brscielo.br This is particularly relevant for this compound, as it suggests a direct interplay between the fatty acid component and the vitamin's action in muscle tissue. The protective effects appear to involve the VDR and the AMPK/SIRT1 signaling pathway. scielo.br Furthermore, studies indicate that cholecalciferol itself can have direct, VDR-dependent anti-atrophic effects in C2C12 myotubes. aging-us.com

Cancer Cell Lines: A multitude of cancer cell lines have been used to investigate the anti-neoplastic properties of vitamin D. Breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are frequently used. nih.gov Studies show that vitamin D3 can inhibit the viability of these cells by inducing apoptosis, evidenced by increased caspase-3/7 activity, and by causing cell cycle arrest. nih.govdergipark.org.tr Prostate cancer cell lines, such as ALVA-31, have been used in microarray analyses to identify novel gene targets of vitamin D3 that are involved in apoptosis and growth inhibition. nih.gov These models are crucial for screening the potential efficacy of this compound as a deliverable form of vitamin D for cancer-related research, assuming its local hydrolysis and activation in tumor microenvironments.

Epithelial Cell Models (e.g., Caco-2 for absorption).

Preclinical Animal Models for Investigating Ester Dynamics

Preclinical animal models, particularly rodents like rats and mice, have been instrumental in elucidating the complex dynamics of this compound and other vitamin D esters. These models allow for controlled investigations into the metabolic processes of esterification and hydrolysis within specific organs, as well as the intricate mechanisms of transport and distribution throughout the body.

Studies on Esterification and Hydrolysis in Specific Organs

Research using rodent models has revealed that the esterification of vitamin D is not a ubiquitous process, with specific tissues showing distinct activities. Following oral administration of cholecalciferol to vitamin D-deficient rats, a notable portion of the vitamin is converted to its esterified form, predominantly as this compound. annualreviews.orgnih.gov

Liver: In rats, after gastric intubation with [1-3H]cholecalciferol, the liver shows a dynamic interplay between free and esterified vitamin D. core.ac.uk While the total amount of vitamin D in the liver decreases exponentially over time, the concentration of vitamin D ester remains relatively constant. annualreviews.orgcore.ac.uk This results in the esterified form representing a progressively larger percentage of the total vitamin D in the liver, reaching up to 67% by 72 hours post-administration. annualreviews.orgcore.ac.uk However, in vitro studies using rat liver preparations did not detect any esterification activity, suggesting that the ester found in the liver might be transported from other sites. nih.gov

Kidney: The kidney, in contrast to the liver, accumulates vitamin D and its esters more slowly. core.ac.uk In rats given [1-3H]cholecalciferol, both the absolute and relative amounts of vitamin D ester in the kidney increase up to 48 hours post-administration. core.ac.uk After 24 hours, the esterified form can account for 4.5% to 20% of the total vitamin D in the kidney. nih.gov Similar to the liver, direct synthesis of the ester within the kidney is thought to be minimal. annualreviews.org

Small Intestine: The small intestine appears to be a primary site for the esterification of vitamin D during its absorption. core.ac.uk Studies in rats have shown a higher content of vitamin D ester in the small intestine at 10 hours post-administration compared to later time points. core.ac.uk This finding is supported by the identification of vitamin D ester in thoracic-duct lymph, indicating its formation during intestinal absorption. core.ac.uk The primary fatty acids identified in these esters are palmitate (31%), stearate (B1226849) (25%), oleate (B1233923) (16%), and linoleate (B1235992) (16%). core.ac.uk Pancreatic juice, specifically a cholesterol-esterifying enzyme, has been shown to esterify cholecalciferol, further supporting the role of the digestive system in this process. nih.gov

Skin: In mice, following UVB irradiation, a significant portion of the vitamin D3 precursor, 7-dehydrocholesterol, is in an esterified form. researchgate.netnih.gov Consequently, vitamin D3 esters constitute the majority of tissue vitamin D3, making up approximately 80% in mice. researchgate.netnih.gov These esters are believed to be hydrolyzed before being transported into the circulation. researchgate.netnih.gov

Table 1: Vitamin D Ester Dynamics in Rat Tissues after Oral [1-3H]cholecalciferol Administration

| Organ | Time Post-Administration (hours) | Key Findings | Reference |

|---|---|---|---|

| Liver | 5 | Total Vitamin D: 19% of dose. Ester is a minor proportion. | core.ac.uk |

| Liver | 72 | Total Vitamin D: 0.6% of dose. Ester represents 67% of total vitamin D. | annualreviews.orgcore.ac.uk |

| Kidney | 48 | Peak accumulation of total Vitamin D (1.1% of dose) and its ester. | core.ac.uk |

| Small Intestine | 10 | Higher content of Vitamin D ester compared to later time points. | core.ac.uk |

| Thoracic-duct lymph | 12 | Transports 43% of the dose, with 1.4% being esterified. | core.ac.uk |

Transport and Distribution Dynamics in Animal Models (e.g., DBP-/- mice)

The transport of vitamin D and its metabolites is critically dependent on the vitamin D-binding protein (DBP). nih.govfrontiersin.org Studies using genetically modified animal models, such as DBP-null (DBP-/-) mice, have been pivotal in understanding the specific role of DBP in the mobilization of vitamin D esters.

Research has shown that in mice, vitamin D3 esters formed in the skin following UVB radiation are hydrolyzed before they are transported into the bloodstream. researchgate.netnih.gov This hydrolysis appears to be dependent on the presence of DBP. In DBP-/- mice, the content of vitamin D3 esters in the skin decreases only when DBP is present. researchgate.netnih.gov Furthermore, no significant binding of vitamin D3 esters by serum is observed, and these esters are not detectable in the serum of mice after UVB treatment, reinforcing the concept of pre-transport hydrolysis. researchgate.netnih.gov

Once hydrolyzed, the released free vitamin D3 binds to DBP in the blood serum for transport to the liver. researchgate.net In the liver, it undergoes the first hydroxylation step to become 25-hydroxyvitamin D (25(OH)D), the main circulating form of vitamin D. nih.govfrontiersin.org This process highlights DBP's crucial role not just in transport but in making the vitamin available for metabolic activation. frontiersin.org

The "free hormone hypothesis" suggests that only the unbound fraction of vitamin D metabolites can enter most cells to exert biological effects. nih.gov The extremely low levels of total 25(OH)D in DBP-null mice, which still maintain normal calcium and bone homeostasis, provide strong support for this hypothesis. frontiersin.orgnih.gov This indicates that while DBP is essential for maintaining a large circulating reservoir of vitamin D metabolites and preventing their rapid loss, it is the free, unbound form that is biologically accessible to most tissues. frontiersin.orgnih.gov However, some tissues, like the kidney and parathyroid gland, can take up DBP-bound metabolites through a megalin/cubilin-mediated process. nih.govnih.gov

Table 2: Role of DBP in Vitamin D3 Ester Transport in Mice

| Animal Model | Experimental Condition | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Wild-type Mice | Post-UVB Irradiation | Vitamin D3 esters comprise ~80% of tissue vitamin D3 in the skin. | Skin is a major site of vitamin D3 esterification. | researchgate.netnih.gov |

| Wild-type Mice | Post-UVB Irradiation | No detectable vitamin D3 esters in serum. | Esters are hydrolyzed before entering circulation. | researchgate.netnih.gov |

| DBP-/- Mice | Post-UVB Irradiation | Skin vitamin D3 ester content decreases only in the presence of DBP. | DBP is required for the mobilization and subsequent hydrolysis of skin vitamin D3 esters. | researchgate.netnih.gov |

Future Directions and Research Gaps in Vitamin D3 Palmitate Studies

Elucidation of Novel Enzymatic Pathways in Ester Metabolism

A primary research gap is the definitive identification of the enzymes responsible for the synthesis (esterification) and breakdown (hydrolysis) of vitamin D3 esters in human tissues. While the hydroxylation pathways involving cytochrome P450 enzymes like CYP2R1, CYP27B1, and CYP24A1 are well-characterized, the enzymatic machinery for ester metabolism remains largely inferred from studies on other lipid-soluble molecules. nih.govnih.govoup.com

Future research must focus on identifying and characterizing the specific acyltransferases and hydrolases that govern the vitamin D3 ester pool. Early studies in rats suggested that cholesterol-esterifying enzymes from pancreatic juice and plasma could esterify vitamin D during intestinal absorption and transport. nih.govnih.gov This points toward enzymes like cholesterol esterase as potential candidates.